molecular formula C23H25N5O2S B2652815 2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1105238-46-7

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2652815
M. Wt: 435.55
InChI Key: KIQPXZFHNSEIAJ-UHFFFAOYSA-N
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Description

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
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Scientific Research Applications

Application in Medicinal Chemistry

Summary of the Application

This compound has been identified as a potential inhibitor of the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1). RIPK1 is a key regulatory factor in the necroptotic cell death signaling pathway and is considered an attractive therapeutic target for the treatment of various inflammatory diseases .

Methods of Application or Experimental Procedures

The compound was designed, synthesized, and its structure-activity relationship was studied. Among the derivatives, compound 13c showed good RIPK1 kinase inhibitory activity, with an IC50 value of 59.8 nM .

Results or Outcomes

Compound 13c effectively blocked TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibited TSZ-induced phosphorylation of the RIPK1/RIPK3/MLKL pathway . In liver microsome assay studies, the clearance rate and half-life of 13c were 18.40 mL/min/g and 75.33 min, respectively . 13c showed acceptable pharmacokinetic properties, with an oral bioavailability of 59.55% . In TNFα-induced systemic inflammatory response syndrome, pretreatment with 13c effectively protected mice from hypothermia and death .

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c1-14(2)21-19-12-25-28(17-8-7-15(3)16(4)10-17)22(19)23(27-26-21)31-13-20(29)24-11-18-6-5-9-30-18/h5-10,12,14H,11,13H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQPXZFHNSEIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC(=O)NCC4=CC=CO4)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide

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